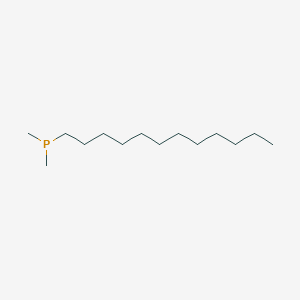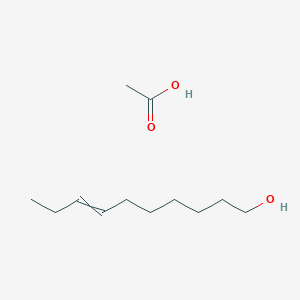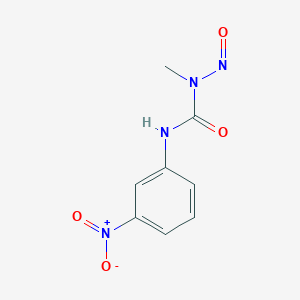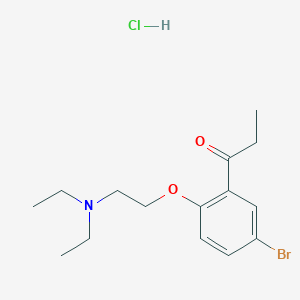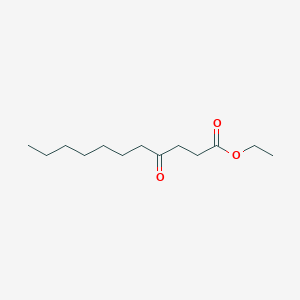
Undecanoic acid, 4-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanoic acid, 4-oxo-, ethyl ester is an organic compound with the molecular formula C13H24O3. It is an ester derivative of undecanoic acid, characterized by the presence of an ethyl group and a keto group at the fourth carbon position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecanoic acid, 4-oxo-, ethyl ester can be synthesized through the esterification of undecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion. Another method involves the oxidation of ethyl undecanoate to introduce the keto group at the fourth carbon position.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and efficient catalysts ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, 4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides and other ester derivatives.
Scientific Research Applications
Undecanoic acid, 4-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of undecanoic acid, 4-oxo-, ethyl ester involves its interaction with cellular components. The compound can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular processes. It can also interact with cell membranes, affecting their integrity and function. The presence of the keto group allows it to participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl undecanoate: Similar structure but lacks the keto group.
Undecanoic acid: The parent compound without the ester and keto groups.
4-oxo-undecanoic acid: Similar structure but without the ethyl ester group.
Uniqueness
Undecanoic acid, 4-oxo-, ethyl ester is unique due to the presence of both the keto and ester groups, which confer distinct chemical and biological properties. The combination of these functional groups allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
22769-72-8 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
ethyl 4-oxoundecanoate |
InChI |
InChI=1S/C13H24O3/c1-3-5-6-7-8-9-12(14)10-11-13(15)16-4-2/h3-11H2,1-2H3 |
InChI Key |
CHSBCKALCTYLSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)






